molecular formula C86H119N23O23 B575735 Amyloid beta-Protein (6-20) CAS No. 183745-82-6

Amyloid beta-Protein (6-20)

Cat. No.: B575735
CAS No.: 183745-82-6
M. Wt: 1843.036
InChI Key: PEYUPHYMHXCXIE-JLJXFHRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amyloid beta-Protein (6-20) is a peptide fragment derived from the larger amyloid precursor protein. This specific fragment consists of 15 amino acids and is known for its role in the formation of amyloid plaques, which are associated with neurodegenerative diseases such as Alzheimer’s disease. The peptide sequence of Amyloid beta-Protein (6-20) is crucial for understanding the aggregation properties and toxicity of amyloid beta peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amyloid beta-Protein (6-20) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of Amyloid beta-Protein (6-20) follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions: Amyloid beta-Protein (6-20) can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues.

    Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

    Substitution: Amino acid residues can be substituted to study the effects on peptide aggregation and toxicity.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: Specific amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products: The major products of these reactions include oxidized or reduced forms of the peptide, as well as substituted variants that can be used for further studies.

Scientific Research Applications

Amyloid beta-Protein (6-20) has numerous applications in scientific research:

    Chemistry: Used to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein aggregation and cellular toxicity.

    Medicine: Key in Alzheimer’s disease research, particularly in understanding plaque formation and potential therapeutic targets.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents for neurodegenerative diseases.

Mechanism of Action

The mechanism by which Amyloid beta-Protein (6-20) exerts its effects involves its ability to aggregate and form fibrils. These fibrils disrupt cellular function by interacting with cell membranes, leading to oxidative stress and inflammation. The peptide targets various molecular pathways, including those involving calcium homeostasis and mitochondrial function, ultimately leading to cell death.

Comparison with Similar Compounds

    Amyloid beta-Protein (1-42): A longer peptide that forms the core of amyloid plaques.

    Amyloid beta-Protein (1-40): Another variant implicated in Alzheimer’s disease.

    Islet Amyloid Polypeptide (IAPP): Associated with type 2 diabetes and shares similar aggregation properties.

Uniqueness: Amyloid beta-Protein (6-20) is unique due to its specific sequence, which is critical for studying the early stages of amyloid aggregation. Its shorter length makes it more manageable for experimental studies while retaining key properties of the full-length peptides.

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C86H119N23O23.C2HF3O2/c1-45(2)29-59(83(128)109-72(47(5)6)84(129)104-61(30-48-15-9-7-10-16-48)79(124)106-65(86(131)132)32-49-17-11-8-12-18-49)102-75(120)56(19-13-14-28-87)98-76(121)57(24-26-67(89)112)99-80(125)62(34-52-38-91-43-95-52)103-81(126)63(35-53-39-92-44-96-53)105-85(130)71(46(3)4)108-77(122)58(25-27-69(114)115)100-78(123)60(31-50-20-22-54(111)23-21-50)97-68(113)40-93-74(119)66(41-110)107-82(127)64(36-70(116)117)101-73(118)55(88)33-51-37-90-42-94-51;3-2(4,5)1(6)7/h7-12,15-18,20-23,37-39,42-47,55-66,71-72,110-111H,13-14,19,24-36,40-41,87-88H2,1-6H3,(H2,89,112)(H,90,94)(H,91,95)(H,92,96)(H,93,119)(H,97,113)(H,98,121)(H,99,125)(H,100,123)(H,101,118)(H,102,120)(H,103,126)(H,104,129)(H,105,130)(H,106,124)(H,107,127)(H,108,122)(H,109,128)(H,114,115)(H,116,117)(H,131,132);(H,6,7)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,71-,72-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOWMFRXBPFSNE-FEDQHUJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H120F3N23O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1957.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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